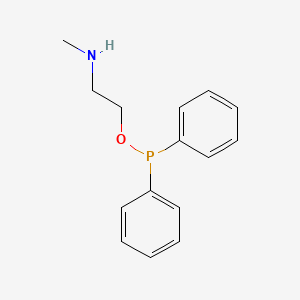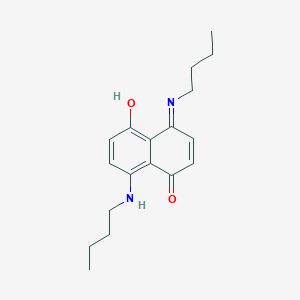![molecular formula C14H11N3S B14370579 5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione CAS No. 90072-36-9](/img/structure/B14370579.png)
5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by its unique structure, which includes a pyrido ring fused with a diazepine ring and a thione group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminopyridine with phenyl isothiocyanate, followed by cyclization to form the diazepine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the diazepine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The thione group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Pyridazine derivatives: Compounds with similar heterocyclic structures and diverse biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Uniqueness
5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione is unique due to its specific combination of a pyrido ring, diazepine ring, and thione group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
Eigenschaften
CAS-Nummer |
90072-36-9 |
|---|---|
Molekularformel |
C14H11N3S |
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
5-phenyl-1,3-dihydropyrido[4,3-e][1,4]diazepine-2-thione |
InChI |
InChI=1S/C14H11N3S/c18-13-9-16-14(10-4-2-1-3-5-10)11-8-15-7-6-12(11)17-13/h1-8H,9H2,(H,17,18) |
InChI-Schlüssel |
XMALLXVWJFICAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=S)NC2=C(C=NC=C2)C(=N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)

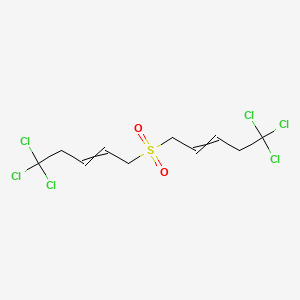
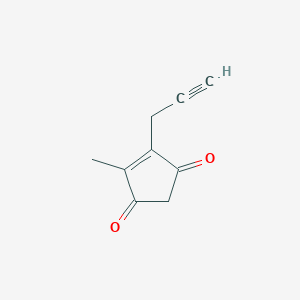
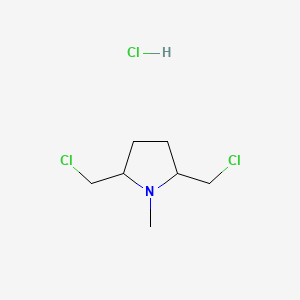
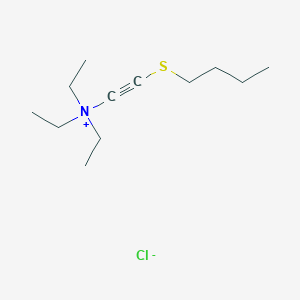
![1,1'-Methylenebis[2-(dodecyloxy)benzene]](/img/structure/B14370549.png)
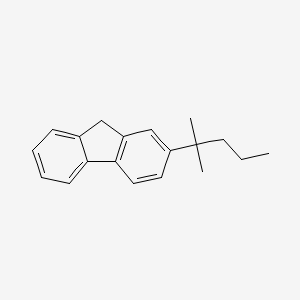
![3,3,5a-Trimethyl-3,4,5a,6,7,8,9,9a-octahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14370562.png)
